molecular formula C14H21NO3 B1517061 (Cyclopropylmethyl)[(3,4,5-trimethoxyphenyl)methyl]amine CAS No. 1019560-96-3

(Cyclopropylmethyl)[(3,4,5-trimethoxyphenyl)methyl]amine

Cat. No. B1517061
M. Wt: 251.32 g/mol
InChI Key: XJNRALVVOFSJDH-UHFFFAOYSA-N
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Description

“(Cyclopropylmethyl)[(3,4,5-trimethoxyphenyl)methyl]amine”, also known as CTM, is a chemical compound. It has a molecular formula of C14H21NO3 and a molecular weight of 251.32 g/mol .


Molecular Structure Analysis

The molecular structure of CTM consists of a cyclopropylmethyl group attached to a trimethoxyphenylmethyl group . The molecule contains a total of 46 bonds, including 21 non-H bonds, 6 multiple bonds, 8 rotatable bonds, 6 aromatic bonds, 1 three-membered ring, 1 six-membered ring, 1 secondary amine (aliphatic), and 3 ethers (aromatic) .


Physical And Chemical Properties Analysis

The physical and chemical properties of CTM include a molecular formula of C14H21NO3 and a molecular weight of 251.32 g/mol .

Scientific Research Applications

Mechanistic Studies in Organic Synthesis

Cyclopropanation Mechanisms : Yueh and Bauld (1997) investigated cyclopropanations catalyzed by aminium salts, providing insight into the mechanistic aspects of substrate ionization steps in cyclopropanation reactions. Their study highlights the importance of ionization in determining reaction pathways, relevant to understanding the behavior of compounds similar to (Cyclopropylmethyl)[(3,4,5-trimethoxyphenyl)methyl]amine in synthetic applications (Yueh & Bauld, 1997).

Cyclic Amine Synthesis : Coldham and Hufton (1995) described a new route to cyclic amines via anionic cyclization, demonstrating a methodology that could potentially apply to the synthesis of compounds structurally related to (Cyclopropylmethyl)[(3,4,5-trimethoxyphenyl)methyl]amine (Coldham & Hufton, 1995).

Biochemical Applications

SAM-Dependent Methylation : Fontecave, Atta, and Mulliez (2004) explored the roles of S-adenosylmethionine (SAM) in biological methylation, including its use in the synthesis of cyclopropyl fatty acids, potentially relevant to understanding the biochemical transformations of cyclopropyl-containing compounds (Fontecave, Atta, & Mulliez, 2004).

Advanced Materials and Sensing Applications

Selective Amine Sensing : Jung et al. (2006) developed azophenol dyes with cyclodextrin and crown moieties for the selective sensing of amines. This research indicates potential applications of structurally complex amines, like (Cyclopropylmethyl)[(3,4,5-trimethoxyphenyl)methyl]amine, in developing sensors for detecting amine levels in various environments (Jung et al., 2006).

Future Directions

The future directions for research on CTM and related compounds could involve further exploration of their diverse bioactivity effects, as well as the development of synthesis methods and investigation of their mechanisms of action .

properties

IUPAC Name

1-cyclopropyl-N-[(3,4,5-trimethoxyphenyl)methyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3/c1-16-12-6-11(9-15-8-10-4-5-10)7-13(17-2)14(12)18-3/h6-7,10,15H,4-5,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJNRALVVOFSJDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CNCC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Cyclopropylmethyl)[(3,4,5-trimethoxyphenyl)methyl]amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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